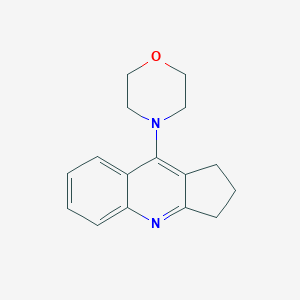
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline (DMQ) is a synthetic compound that has been widely studied for its potential applications in scientific research. DMQ belongs to the class of cyclopenta[b]quinoline derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has also been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been found to exhibit various biochemical and physiological effects. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has also been found to inhibit the proliferation of cancer cells by blocking cell cycle progression. In addition, 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been shown to inhibit the replication of viruses by blocking viral entry and replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has also been found to exhibit potent biological activities at low concentrations, making it a useful tool for studying cellular pathways. However, 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has some limitations for lab experiments. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline is a relatively new compound, and its safety profile has not been fully established. In addition, 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been found to be unstable in some solvents, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline. One area of research is the development of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline derivatives with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline and its derivatives. Finally, the potential therapeutic applications of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline and its derivatives should be explored further, particularly in the treatment of cancer and viral infections.
Conclusion
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline is a synthetic compound that has been found to exhibit various biochemical and physiological effects. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been studied for its potential applications in scientific research, including its anticancer, antiviral, and antimicrobial properties. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline derivatives with improved potency and selectivity, as well as the investigation of its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline can be synthesized by the reaction of 2,3-dihydrocyclopenta[b]quinoline with morpholine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline. The synthesis of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been optimized to improve yield and purity, and various methods have been reported in the literature.
Aplicaciones Científicas De Investigación
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been found to exhibit various biological activities, including anticancer, antiviral, and antimicrobial properties. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been shown to have antibacterial and antifungal activities.
Propiedades
Número CAS |
7157-31-5 |
|---|---|
Nombre del producto |
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline |
Fórmula molecular |
C16H18N2O |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)morpholine |
InChI |
InChI=1S/C16H18N2O/c1-2-6-14-12(4-1)16(18-8-10-19-11-9-18)13-5-3-7-15(13)17-14/h1-2,4,6H,3,5,7-11H2 |
Clave InChI |
AUFKTXNEJAAMFI-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)N4CCOCC4 |
SMILES canónico |
C1CC2=C(C3=CC=CC=C3N=C2C1)N4CCOCC4 |
Otros números CAS |
7157-31-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



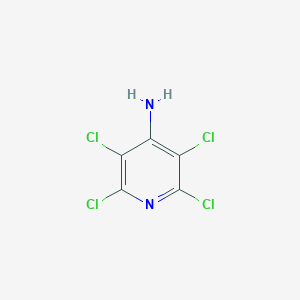



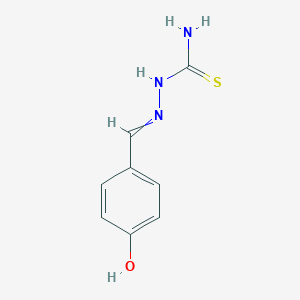

![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B181949.png)
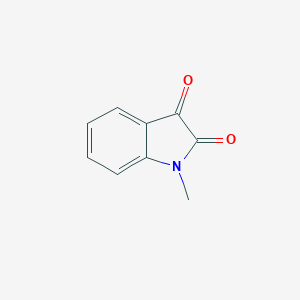
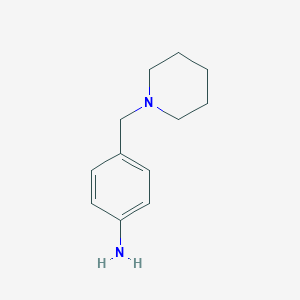
![2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B181957.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B181959.png)
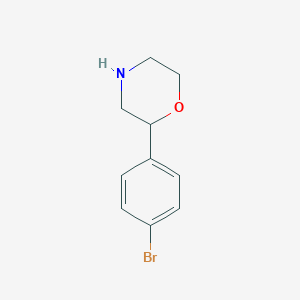
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)